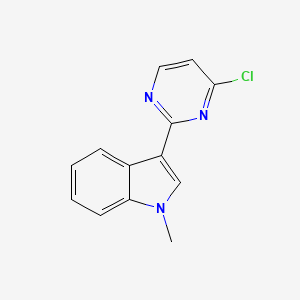

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole

Descripción

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole is a heterocyclic compound with the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol (CAS: 2364486-23-5) . It features a methyl-substituted indole core linked to a 4-chloropyrimidine ring. This compound is utilized as a reference standard in the analysis of impurities in osimertinib, a third-generation EGFR tyrosine kinase inhibitor . Key physicochemical properties include a density of 1.387 g/cm³ and a predicted boiling point of 340.4±34.0°C . Safety data indicate hazards related to skin/eye irritation and acute toxicity (H302, H315, H319) .

Propiedades

Fórmula molecular |

C13H10ClN3 |

|---|---|

Peso molecular |

243.69 g/mol |

Nombre IUPAC |

3-(4-chloropyrimidin-2-yl)-1-methylindole |

InChI |

InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-7-6-12(14)16-13/h2-8H,1H3 |

Clave InChI |

GPGHXIZAFSFZBP-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C3=NC=CC(=N3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole typically involves the reaction of 4-chloropyrimidine with 1-methylindole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chloropyrimidine is reacted with a boronic acid derivative of 1-methylindole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyrimidine moiety can interact with nucleic acids, while the indole moiety can interact with protein targets, leading to a variety of biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Chloropyrimidine Substituent Variation

3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS: 1032452-86-0)

- Molecular Formula : C₁₃H₁₀ClN₃ (MW: 243.69) .

- Key Difference : Chlorine at the 2-position of the pyrimidine ring instead of 4-position.

- Implications : Positional isomerism may alter electronic properties and binding interactions in biological systems. This compound is an intermediate in the synthesis of elagolix, a gonadotropin-releasing hormone antagonist .

| Property | Target Compound (4-Cl) | 2-Chloro Analog |

|---|---|---|

| Chlorine Position | 4-pyrimidine | 2-pyrimidine |

| Boiling Point | 340.4°C (predicted) | Not reported |

| Biological Role | Osimertinib impurity | Elagolix intermediate |

Functional Group Replacement: Selenium-Containing Analog

3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole

- Molecular Formula : C₁₅H₁₃ClNSe (MW: 326.69) .

- Key Difference : Pyrimidine replaced with a selanyl-chlorophenyl group.

- Biological Activity: Demonstrates antioxidant and immunomodulatory effects, reversing depressive-like behavior in murine models by modulating oxidative stress and neuroinflammation .

| Property | Target Compound | Selenium Analog |

|---|---|---|

| Core Structure | Pyrimidine-indole | Selenophenyl-indole |

| Biological Activity | Kinase inhibition (implied) | Neuroprotection |

| Toxicity | Skin/eye irritation | Not reported |

Dimeric Structures: Bis-Indole Derivatives

3,3'-(Pyrimidine-2,4-diyl)bis(1-methyl-1H-indole)

- Molecular Formula : C₂₂H₁₈N₄ (MW: 338.41) .

- Key Difference : Two methyl-indole units linked via pyrimidine at positions 2 and 4.

| Property | Target Compound | Dimeric Analog |

|---|---|---|

| Molecular Weight | 243.69 | 338.41 |

| Structural Complexity | Monomeric | Dimeric |

| Application | Impurity analysis | Impurity profiling |

Pyridinyl-Pyrimidine Hybrids

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole

- Molecular Formula : C₁₇H₁₂N₆ (MW: 300.32) .

- Key Difference : Pyrimidine linked to a pyridine ring instead of chlorine.

- Synthesis : Prepared via coupling reactions, highlighting versatility in substituent introduction .

| Property | Target Compound | Pyridine Hybrid |

|---|---|---|

| Substituent | 4-Cl-pyrimidine | Pyridine-pyrimidine |

| Molecular Weight | 243.69 | 300.32 |

| Synthetic Route | Not detailed | Coupling reactions |

Actividad Biológica

3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole, with the CAS number 2364486-23-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H10ClN3

- Molecular Weight : 243.69 g/mol

- SMILES Notation : Cn1cc(c2nccc(Cl)n2)c3ccccc13

- IUPAC Name : 3-(4-chloropyrimidin-2-yl)-1-methylindole

Biological Activity Overview

The biological activity of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole has been investigated in various contexts, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The incorporation of the indole moiety in 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole may enhance its interaction with microbial targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole | E. coli | TBD |

| Similar Indole Derivative | S. aureus | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. For example, carrageenan-induced paw edema models have been utilized to assess the efficacy of compounds similar to 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole.

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole | TBD | TBD |

| Indomethacin (control) | 75% | Standard |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole. The presence of the chloropyrimidine group is believed to enhance lipophilicity and improve binding affinity to biological targets.

Key Modifications:

- Chloro Substitution : Enhances electron-withdrawing properties, potentially increasing activity.

- Indole Moiety : Provides additional interaction sites for binding to targets.

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Antimalarial Activity : A study involving similar indole derivatives demonstrated promising results against Plasmodium falciparum, highlighting the potential for further development in antimalarial drugs .

- IC50 Values : Compounds showed IC50 values ranging from 0.09 μM to 0.32 μM, indicating strong activity.

-

Antiviral Activity : Research into HIV entry antagonists has suggested that modifications similar to those seen in 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole can lead to improved selectivity and reduced cytotoxicity .

- Selectivity Index (SI) : Improved SI values were noted, suggesting a favorable therapeutic window.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chloropyrimidin-2-yl)-1-methyl-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, where halogenated pyrimidine derivatives react with 1-methylindole precursors. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Evidence suggests that substituting toxic reagents (e.g., aryl halides) with greener alternatives improves safety without compromising yield (~70–85%) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloropyrimidine C-Cl signal at ~160 ppm in ¹³C NMR).

- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.05 for C₁₃H₁₀ClN₃).

- X-ray crystallography : Resolves bond angles and torsion strains in the indole-pyrimidine scaffold, critical for understanding reactivity .

Q. What preliminary biological activities have been reported for this compound?

Preclinical studies indicate potential kinase inhibition, particularly targeting EGFR and VEGFR2, with IC₅₀ values in the low micromolar range (1–10 µM). Bioactivity is attributed to the electron-withdrawing 4-chloro group on the pyrimidine ring, enhancing binding affinity .

Advanced Research Questions

Q. How do contradictory crystallographic data for similar indole-pyrimidine derivatives inform structural optimization?

Discrepancies in bond lengths (e.g., C-N vs. C-C linkages) between X-ray and DFT calculations highlight the need for multi-technique validation. For example, torsional strain in the indole-pyrimidine junction may reduce solubility, prompting substitution at the indole N-methyl group with bulkier moieties (e.g., cyclopropyl) to improve pharmacokinetics .

Q. What methodologies resolve contradictions in reported reaction mechanisms for halogen displacement on the pyrimidine ring?

Competing pathways (SNAr vs. radical mechanisms) are distinguished using isotopic labeling (e.g., ³⁶Cl tracing) and kinetic studies. Polar aprotic solvents favor SNAr, while radical initiators (e.g., AIBN) promote alternative pathways. Monitoring intermediates via in-situ IR spectroscopy clarifies mechanistic divergence .

Q. How can advanced derivatization strategies enhance the compound's bioactivity profile?

- Regioselective functionalization : Gold-catalyzed cycloisomerization introduces fused rings (e.g., carbazoles) to modulate steric bulk .

- Bioisosteric replacement : Substituting chlorine with selenocyanate (SeCN) improves antioxidant activity, as seen in analogs reducing oxidative stress in murine models .

- Prodrug design : Esterification of the indole NH group enhances blood-brain barrier penetration for CNS-targeted applications .

Q. What computational tools predict binding modes of this compound with kinase targets, and how do they align with experimental data?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict hydrophobic interactions between the chloropyrimidine ring and EGFR's ATP-binding pocket. Discrepancies in binding free energies (<2 kcal/mol) vs. experimental IC₅₀ values are reconciled using free-energy perturbation (FEP) calculations .

Methodological Considerations

Q. How are stability and storage conditions optimized for long-term use in biological assays?

- Storage : Under inert atmosphere (Argon) at 2–8°C to prevent hydrolysis of the chloropyrimidine group.

- Stability monitoring : Accelerated degradation studies (40°C/75% RH) with LC-MS identify primary degradation products (e.g., dechlorinated analogs) .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.